N-Cyclopentyl-1H-indazol-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
478836-02-1 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-cyclopentyl-1H-indazol-5-amine |
InChI |
InChI=1S/C12H15N3/c1-2-4-10(3-1)14-11-5-6-12-9(7-11)8-13-15-12/h5-8,10,14H,1-4H2,(H,13,15) |
InChI Key |
AUZRGZAYPCMGRP-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC2=CC3=C(C=C2)NN=C3 |
Canonical SMILES |
C1CCC(C1)NC2=CC3=C(C=C2)NN=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Innovative Approaches for N Cyclopentyl 1h Indazol 5 Amine and Its Analogs
Strategic Design of Synthetic Pathways Towards N-Cyclopentyl-1H-indazol-5-amine
The construction of the this compound scaffold requires careful planning, often involving either multi-step sequences to build the molecule piece by piece or innovative one-pot procedures to enhance efficiency.
Multi-step synthesis provides a robust, albeit lengthy, approach to constructing complex indazole derivatives, allowing for purification and characterization at intermediate stages. A representative strategy for a closely related analog, 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid, highlights this approach and involves an eight-step sequence. researchgate.net The general logic of such a synthesis begins with a suitably substituted benzene (B151609) derivative, upon which the pyrazole (B372694) ring is constructed. researchgate.net
A typical multi-step pathway might involve:
Functionalization of the Benzene Ring: Starting with a commercially available substituted benzene, initial steps often involve nitration and bromination to install the necessary functional groups at the correct positions. researchgate.net
Formation of the Indazole Core: The indazole ring is commonly formed via cyclization. One established method involves the reaction of an o-haloaryl N-sulfonylhydrazone, which can undergo intramolecular cyclization, often mediated by a copper catalyst, to form the 1H-indazole ring. nih.gov Another approach involves the reaction of a substituted 2-fluorobenzonitrile (B118710) with hydrazine. nih.govmdpi.com
N-Alkylation: The introduction of the cyclopentyl group at the N-1 position is a critical step. This is typically achieved by reacting the pre-formed indazole with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base. nih.govresearchgate.net The choice of base and solvent is crucial for controlling the regioselectivity of this step.
Final Functional Group Manipulations: Subsequent steps would involve converting the existing functional groups into the desired 5-amino group. For instance, a nitro group, installed early in the synthesis, can be reduced to an amine in a final step. mdpi.com
A recent development for producing N1-alkyl indazoles with unfunctionalized alkyl side chains utilizes a two-step process involving an initial enamine condensation followed by hydrogenation, which has proven to be highly selective for the N-1 position and suitable for large-scale manufacturing. rsc.org
To improve synthetic efficiency, reduce waste, and shorten timelines, one-pot syntheses have emerged as powerful alternatives to linear, multi-step approaches. These methods combine several transformations in a single reaction vessel without isolating intermediates.
One innovative one-pot protocol for the synthesis of 1-alkyl-1H-indazoles utilizes the reaction of readily available N,N-dimethylhydrazones with aryne precursors, such as o-(trimethylsilyl)aryl triflates. nih.gov This process proceeds through an N-chlorosuccinimide (NCS)-chlorination/aryne annulation or an acetic anhydride (B1165640) (Ac₂O)-acylation/deprotection sequence to furnish the desired 1-alkyl-1H-indazoles in high yields. nih.gov
Another one-pot method has been developed for 1-aryl-1H-indazoles, which could be adapted for alkyl substituents. This procedure involves the initial formation of an arylhydrazone, followed by a copper(I)-catalyzed intramolecular cyclization, all performed in the same flask. mdpi.com Similarly, a copper(I)-mediated one-pot synthesis for 2,3-dihydro-1H-indazoles has been developed that provides moderate to good yields (55%–72%) and tolerates a range of functional groups on the aromatic ring. mdpi.comresearchgate.net These approaches streamline the synthesis by avoiding the purification of intermediates and reducing solvent usage. mdpi.commdpi.comresearchgate.net
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction parameters is essential for maximizing the yield of the desired N-1 isomer and ensuring the economic viability and scalability of the synthesis.
Catalysis plays a pivotal role in the synthesis of indazoles, enhancing both efficiency and selectivity. researchgate.netbenthamdirect.com
Transition-Metal Catalysis: Transition metals like copper, palladium, and rhodium are widely used to construct the indazole core and to perform C-H functionalization. nih.govbenthamdirect.com
Copper Catalysis: Copper salts, such as Cu(OAc)₂ and CuI, are effective catalysts for the intramolecular cyclization steps that form the indazole ring. nih.govmdpi.com Copper has also been used in conjunction with palladium in cooperative catalysis for C-N and C-P bond formation to create functionalized 2H-indazoles. nih.gov
Rhodium Catalysis: Rhodium(III) catalysts have been employed for the synthesis of 2H-indazoles through the C-H activation of azobenzenes and their subsequent reaction with aldehydes or alkynes. nih.govacs.org
Palladium Catalysis: Ligand-free palladium-catalyzed intramolecular C-H amination is another method for constructing the 1H-indazole ring from aminohydrazones. nih.gov
For the specific N-alkylation step, while typically base-mediated, some transition-metal-catalyzed cross-coupling reactions can also be envisioned, although they are less common for simple alkylation.
The choice of solvent can dramatically alter the outcome of the N-alkylation reaction, affecting both the rate of reaction and the regioselectivity. nih.govd-nb.info The polarity and coordinating ability of the solvent play a significant role.
Commonly used solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.orgd-nb.info
THF: In combination with NaH, THF consistently favors the formation of the N-1 alkylated indazole. nih.govresearchgate.netnih.gov This is a widely optimized system for achieving high N-1 selectivity.
DMF: When using carbonate bases like K₂CO₃, DMF often leads to mixtures of N-1 and N-2 isomers. nih.govbeilstein-journals.org However, in some one-pot procedures, DMF is the solvent of choice for achieving good yields in cyclization reactions. mdpi.com
Solvent-Dependent Regioselectivity: Studies have shown that for certain bicyclic azoles, switching between THF and DMSO can invert the regioselectivity of the N-alkylation. d-nb.info
The replacement of toxic solvents is a key goal in green chemistry. researchgate.net Research into alternative, more environmentally benign solvents is ongoing. The development of syntheses in solvents like 2-MeTHF (2-methyltetrahydrofuran), which is derived from renewable resources and is a safer alternative to THF, represents a move towards more sustainable processes. nih.gov
Regioselectivity and Chemoselectivity Challenges in this compound Synthesis
A primary challenge in the synthesis of N-alkylated indazoles is controlling the regioselectivity of the alkylation step. The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the potential formation of two different regioisomers upon alkylation. nih.govnih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govd-nb.infonih.gov However, the kinetic and thermodynamic factors governing the alkylation can be finely balanced, and the product ratio is highly sensitive to reaction conditions. nih.govbeilstein-journals.org
The selective synthesis of the N-1 isomer, as required for this compound, is often the goal. The ratio of N-1 to N-2 products is influenced by several factors:
Base and Solvent System: As detailed previously, this is a paramount factor. The combination of NaH in THF is a robust method for achieving high N-1 selectivity. nih.govresearchgate.net In contrast, Mitsunobu reaction conditions (e.g., triphenylphosphine (B44618) and DEAD) often show a strong preference for the formation of the N-2 regioisomer. nih.govd-nb.infonih.gov
Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole core significantly impacts the N-1/N-2 ratio. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. For example, studies have shown that indazoles with a C-7 nitro or carboxylate group can lead to excellent N-2 regioselectivity, even under conditions that typically favor N-1. nih.govresearchgate.netd-nb.info Conversely, many C-3 substituted indazoles show very high N-1 selectivity. nih.govresearchgate.net
Alkylating Agent: The nature of the electrophile, in this case, a cyclopentyl source (e.g., cyclopentyl bromide or tosylate), can also affect the outcome. The optimized NaH/THF protocol has been shown to tolerate a variety of primary and secondary alkylating agents while maintaining high N-1 regioselectivity. nih.govresearchgate.netbeilstein-journals.org
The table below summarizes the effect of different reaction conditions on the regioselectivity of N-alkylation for a model indazole substrate.
| Entry | Base (equiv.) | Solvent | Alkylating Agent | N-1:N-2 Ratio | Combined Yield (%) | Reference |
| 1 | K₂CO₃ (1.5) | DMF | n-Pentyl Bromide | 1.9 : 1 | 82 | nih.gov |
| 2 | K₂CO₃ (1.5) | THF | n-Pentyl Bromide | No Reaction | - | nih.gov |
| 3 | NaH (1.2) | THF | n-Pentyl Bromide | >20 : 1 | 89 | nih.gov |
| 4 | NaH (1.2) | DMF | n-Pentyl Bromide | 1.8 : 1 | 75 | nih.gov |
| 5 | Cs₂CO₃ (2.0) | DMF | Benzyl Bromide | - | 60 (N-1) | beilstein-journals.org |
| 6 | DEAD/PPh₃ | THF | Methanol | 1 : 2.5 | 78 | nih.govd-nb.info |
Data is for model substrates like methyl 1H-indazole-3-carboxylate and may vary for this compound.
Chemoselectivity challenges can also arise, particularly when other nucleophilic sites are present in the molecule, such as the target 5-amino group. If the amine is present during the N-alkylation step, it may compete with the indazole nitrogens for the cyclopentyl electrophile. Therefore, a protecting group strategy is often employed, where the amino group is protected (e.g., as a nitro or amide) and only deprotected in the final step of the synthesis after N-alkylation is complete.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogs is an area of growing importance, driven by the need for more sustainable and environmentally friendly chemical processes. These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.
One key aspect of green chemistry is the use of alternative solvents to replace traditional, often toxic and volatile, organic solvents. For the synthesis of indazole derivatives, researchers have explored the use of greener solvents such as water and polyethylene (B3416737) glycol (PEG). organic-chemistry.org For instance, the synthesis of 2H-indazole derivatives has been successfully carried out in PEG 300, which is a non-toxic and biodegradable solvent. organic-chemistry.org Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. ajrconline.org
The principle of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is another central tenet of green chemistry. primescholars.com Reactions with high atom economy are those that maximize the incorporation of all materials used in the process into the final product. primescholars.com One-pot, multi-component reactions are particularly noteworthy in this regard as they can significantly improve atom economy by combining several synthetic steps into a single operation, thereby reducing the need for purification of intermediates and minimizing solvent usage. organic-chemistry.orgresearchgate.net For example, a one-pot, three-component reaction catalyzed by copper(I) oxide nanoparticles has been developed for the synthesis of 2H-indazole derivatives, demonstrating an efficient and atom-economical approach. organic-chemistry.org
Furthermore, the use of catalysts, particularly those that are recyclable and non-toxic, is a cornerstone of green synthesis. researchgate.net Natural catalysts, such as lemon peel powder, have been utilized for the synthesis of 1H-indazoles under ultrasound irradiation, offering an eco-friendly alternative to traditional catalysts. researchgate.net Metal-free reaction conditions are also being explored to avoid the use of potentially toxic and expensive metal catalysts. organic-chemistry.orgrsc.org
The development of synthetic routes that avoid hazardous reagents and intermediates is another critical consideration. For example, methods that circumvent the use of nitro compounds, which can be explosive and generate toxic byproducts, are being pursued. nih.gov The table below summarizes some green chemistry approaches applied to the synthesis of indazole derivatives.
| Green Chemistry Principle | Application in Indazole Synthesis | Benefits |
| Alternative Solvents | Use of water, polyethylene glycol (PEG) organic-chemistry.org | Reduced toxicity, biodegradability, improved safety |
| Energy Efficiency | Microwave-assisted synthesis ajrconline.org | Shorter reaction times, higher yields, lower energy consumption |
| Atom Economy | One-pot, multi-component reactions organic-chemistry.orgresearchgate.net | Reduced waste, fewer purification steps, less solvent usage |
| Catalysis | Use of copper(I) oxide nanoparticles organic-chemistry.org, natural catalysts (e.g., lemon peel powder) researchgate.net, metal-free conditions organic-chemistry.orgrsc.org | Increased efficiency, recyclability, reduced toxicity |
| Safer Reagents | Avoiding the use of hazardous materials like nitro compounds nih.gov | Improved safety, reduced environmental impact |
Synthesis of Deuterated and Isotopically Labeled this compound Derivatives
The synthesis of deuterated and isotopically labeled analogs of this compound is crucial for various research applications, particularly in mechanistic studies and as internal standards in analytical methods. google.comgoogle.com Isotopic labeling involves the replacement of one or more atoms of a molecule with their isotopes, such as deuterium (B1214612) (²H or D) for hydrogen, or carbon-13 (¹³C) for carbon. google.comgoogle.com
Deuterium-labeled compounds are valuable tools in medicinal chemistry and drug metabolism studies. researchgate.net The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, which can alter the rate of metabolic reactions and potentially improve the pharmacokinetic profile of a drug. google.comgoogle.com Several methods have been developed for the synthesis of deuterated compounds, including direct hydrogen isotope exchange (HIE) reactions catalyzed by transition metals. researchgate.netresearchgate.net For instance, iridium nanoparticles have been shown to be effective catalysts for the selective deuteration of anilines. researchgate.net Multicomponent reactions (MCRs) using deuterated starting materials, such as deuterated aldehydes or isocyanides, also provide a versatile approach for the synthesis of deuterium-labeled heterocyclic compounds. nih.gov
Carbon-13 labeled compounds are widely used in nuclear magnetic resonance (NMR) spectroscopy to elucidate chemical structures and reaction mechanisms. researchgate.netsioc-journal.cn The synthesis of ¹³C-labeled compounds often starts from commercially available labeled precursors, such as ¹³C₂-sodium acetate (B1210297). sioc-journal.cn These precursors are then incorporated into the target molecule through a series of synthetic steps. For example, ¹³C₄-acetoacetates can be prepared from ¹³C₂-sodium acetate and subsequently used to synthesize ¹³C-labeled 1,4-dihydropyridines. sioc-journal.cn
The synthesis of isotopically labeled this compound would likely involve the preparation of a labeled cyclopentyl or indazole-amine precursor. For deuteration, a direct HIE on the cyclopentyl ring or the indazole core could be explored. For ¹³C-labeling, a synthetic route starting from a ¹³C-labeled cyclopentanone (B42830) or a labeled aniline (B41778) derivative could be envisioned. The table below outlines potential strategies for the synthesis of isotopically labeled this compound.
| Isotopic Label | Labeling Strategy | Potential Precursors | Analytical Applications |
| Deuterium (²H) | Direct Hydrogen Isotope Exchange (HIE) researchgate.netresearchgate.net | This compound | Mass spectrometry, pharmacokinetic studies |
| Multicomponent Reactions (MCRs) nih.gov | Deuterated cyclopentanone or deuterated aniline | Mechanistic studies | |
| Carbon-13 (¹³C) | Synthesis from labeled precursors sioc-journal.cn | ¹³C-labeled cyclopentanone | ¹³C NMR spectroscopy |
| ¹³C-labeled aniline derivative | Elucidation of reaction mechanisms |
The development of efficient and selective methods for the synthesis of deuterated and isotopically labeled this compound and its analogs is essential for advancing our understanding of their chemical and biological properties.
Exploration of Chemical Reactivity and Derivatization Strategies of N Cyclopentyl 1h Indazol 5 Amine
Electrophilic Aromatic Substitution Reactions on the Indazole Core
The indazole ring system is aromatic and can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents: the pyrazole (B372694) ring and the 5-amino group. The amino group is a potent activating group and an ortho-, para-director. The pyrazole portion of the heterocycle is electron-withdrawing. In 1H-indazoles, electrophilic substitution typically occurs at the C3, C5, and C7 positions, with the precise location influenced by the reaction conditions and the nature of the substituents already present on the benzenoid ring.
For N-Cyclopentyl-1H-indazol-5-amine, the powerful activating effect of the amino group would be expected to direct incoming electrophiles to the C4 and C6 positions. However, the fusion of the pyrazole ring complicates this, and substitution can also be observed at other positions. Common electrophilic aromatic substitution reactions applicable to the indazole core include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS). The regioselectivity of this reaction can be influenced by the solvent and temperature. A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been reported, which could be a relevant strategy for related indazole systems. rsc.org
Nitration: The introduction of a nitro group, a versatile handle for further functionalization, can be accomplished using standard nitrating mixtures like nitric acid in sulfuric acid. The strong activating nature of the amino group often requires it to be protected, for example as an acetamide, to prevent oxidation and to control the regioselectivity of the reaction.
Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group onto the aromatic ring. This functional group can alter the solubility of the molecule and serve as a directing group for subsequent reactions.
The precise outcomes of these reactions on this compound would require specific experimental investigation, but the general principles of electrophilic substitution on substituted indazoles provide a predictive framework.
Modifications at the N-Cyclopentyl Nitrogen Atom
The nitrogen atom at the N1 position of the indazole ring, bearing the cyclopentyl group, is part of the aromatic system and generally less nucleophilic than the exocyclic amino group. Direct modification at this position without affecting other parts of the molecule is challenging. However, in the broader context of indazole chemistry, the N1 position is a key site for introducing diversity.
While direct modification of the N1-cyclopentyl group is not a common strategy, the synthesis of analogs with different N1-substituents is a primary approach to exploring the structure-activity relationship of indazole-based compounds. Methodologies for the regioselective N1-alkylation of indazoles are well-established and often involve the deprotonation of the indazole N-H with a base followed by reaction with an alkyl halide. beilstein-journals.orgbeilstein-journals.org Recent advancements have focused on developing highly selective and scalable N1-alkylation protocols. nih.gov For example, a two-step procedure involving the formation of an enamine intermediate followed by reduction has been shown to be highly selective for N1-alkylation. nih.gov
Table 1: Conditions for Regioselective N1-Alkylation of Indazoles
| Reagents and Conditions | Selectivity | Reference |
| NaH in THF with alkyl bromide | High N1-selectivity for C3-substituted indazoles | beilstein-journals.org |
| Dean-Stark, then Et3N; H2, Pt/C | >99:1 (N1:N2) | nih.gov |
| Cesium carbonate with alkyl tosylates | High N1-selectivity, proposed chelation mechanism | beilstein-journals.org |
These methods allow for the synthesis of a wide array of N1-substituted indazole analogs, providing a platform for tuning the steric and electronic properties of the molecule.
Functional Group Transformations on the Amino Moiety
The primary amino group at the C5 position is a highly versatile functional handle for a multitude of chemical transformations. mit.eduorganic-synthesis.comresearchgate.netyoutube.comyoutube.com Its nucleophilicity allows for a wide range of derivatization reactions, enabling the introduction of diverse functionalities.
Common transformations include:
Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. This is a common strategy to introduce a variety of substituents and is also used as a protecting group strategy. For example, 3-amino-1H-indazole derivatives have been reacted with phenyl isocyanate to form N-phenyl-1H-indazole-1-carboxamides. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is often used in medicinal chemistry to introduce groups that can act as hydrogen bond donors and acceptors.
Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation to form tertiary amines can be an issue. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for mono- or di-alkylation.
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Diazonium salts are highly versatile intermediates that can be converted into a wide range of functional groups, including halogens (Sandmeyer reaction), hydroxyl, cyano, and can also be used in azo coupling reactions.
Table 2: Common Functional Group Transformations of Aromatic Amines
| Reaction Type | Reagents | Product Functional Group |
| Acylation | RCOCl or (RCO)₂O | Amide |
| Sulfonylation | RSO₂Cl, Base | Sulfonamide |
| Reductive Amination | R'CHO, NaBH₃CN | Secondary Amine |
| Diazotization | NaNO₂, HCl | Diazonium Salt |
These transformations allow for the extensive diversification of the this compound scaffold, enabling the synthesis of large libraries of analogs for biological screening.
Palladium-Catalyzed Cross-Coupling Reactions Involving this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com this compound can participate in these reactions in several ways. The amino group itself can act as a nucleophile in Buchwald-Hartwig amination reactions. nih.govrsc.orgnih.gov Alternatively, the indazole core can be functionalized with a halide (e.g., by converting the amino group to a halide via a Sandmeyer reaction) to serve as an electrophilic partner in various cross-coupling reactions.
Suzuki-Miyaura Coupling: If the indazole is halogenated (e.g., at the C4, C6, or C7 position), it can be coupled with boronic acids or their esters to form new C-C bonds. rsc.orgnih.goveurekaselect.comnih.govwikipedia.org This reaction is highly versatile for introducing aryl or heteroaryl substituents. Studies have shown that 5-bromoindazoles are effective substrates for Suzuki coupling reactions. nih.gov
Buchwald-Hartwig Amination: The primary amine of this compound can be coupled with aryl or heteroaryl halides to form diarylamines. This reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
Heck and Sonogashira Couplings: A halogenated derivative of this compound could also undergo Heck coupling with alkenes or Sonogashira coupling with terminal alkynes to introduce unsaturated side chains.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and depends on the specific substrates being coupled. nih.gov
Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Indazole Functionalization
| Reaction Name | Coupling Partners | Bond Formed | Catalyst/Ligand Example |
| Suzuki-Miyaura | Halo-indazole + Boronic acid | C-C | Pd(dppf)Cl₂ nih.gov |
| Buchwald-Hartwig | Indazole-amine + Aryl halide | C-N | Pd(dba)₂ / BrettPhos rsc.org |
| Heck | Halo-indazole + Alkene | C-C | Pd(OAc)₂ / PPh₃ |
| Sonogashira | Halo-indazole + Alkyne | C-C | PdCl₂(PPh₃)₂ / CuI |
Solid-Phase Synthesis Approaches for this compound Analogs
Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds, which is particularly useful in drug discovery. The this compound scaffold is well-suited for solid-phase methodologies. Typically, the indazole core is anchored to a solid support (resin) through a suitable linker. This allows for sequential chemical modifications to be carried out, with excess reagents and by-products being easily removed by washing.
A possible solid-phase strategy could involve:
Immobilization: Attaching a suitably functionalized indazole precursor to a solid support. For instance, an indazole with a carboxylic acid handle could be attached to an amine-functionalized resin.
Derivatization: Performing a series of reactions on the resin-bound indazole. This could include modifications at the amino group or on the indazole ring itself. For example, the indazolic NH has been derivatized on a solid phase to form sulfonamides, ureas, amides, and carbamates. researchgate.net
Cleavage: Releasing the final product from the solid support.
This approach facilitates the parallel synthesis of a large number of analogs, where different building blocks are introduced at various stages of the synthesis, leading to a diverse library of compounds based on the this compound core. While specific solid-phase syntheses for this exact molecule are not widely reported, the principles have been applied to related indazole systems, demonstrating the feasibility of this approach. researchgate.netgoogle.com
Biological Activity and Mechanistic Investigations of N Cyclopentyl 1h Indazol 5 Amine
Identification of Biological Targets and Validation Strategies for N-Cyclopentyl-1H-indazol-5-amine
The indazole core is recognized as a versatile scaffold for developing inhibitors of various protein targets. nih.gov Research into analogous compounds suggests that this compound could be investigated for activity against enzymes and receptors.
The indazole structure is a prominent feature in many kinase inhibitors, where it often acts as a hinge-binding fragment. nih.gov Derivatives of 1H-indazole have been successfully developed as potent inhibitors of several serine/threonine and tyrosine kinases, which are crucial regulators of cellular processes and attractive targets in cancer therapy. nih.govresearchgate.net
For example, a screening campaign identified an indazole core as the basis for a novel class of inhibitors for the mitotic kinase TTK. Similarly, 3-(pyrazin-2-yl)-1H-indazole derivatives have been identified as potent, pan-Pim kinase inhibitors. nih.gov The replacement of a phenol (B47542) group with an indazole in 2,4-dianilino pyrimidine-based compounds yielded potent inhibitors of the lymphocyte-specific kinase (Lck) with improved pharmacokinetic properties. researchgate.net These examples underscore the potential of the indazole scaffold, and by extension this compound, as a template for kinase inhibitor discovery.
Table 1: Kinase Inhibition by Structurally Related Indazole Derivatives
| Compound Class | Target Kinase(s) | Key Findings |
|---|---|---|
| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides | TTK (Mps1) | Identification of potent inhibitors (e.g., CFI-400936 with IC50 = 3.6 nM) through systematic optimization of the indazole core. |
| 3-(pyrazin-2-yl)-1H-indazoles | Pan-Pim Kinase | Development of potent pan-Pim inhibitors from an indazole-derived hit. nih.gov |
Indazole derivatives have also been explored as ligands for G-protein coupled receptors (GPCRs), including cannabinoid and serotonin (B10506) receptors. The structural versatility of the indazole ring allows for modifications that can confer high affinity and selectivity for these targets.
Synthetic cannabinoid receptor agonists (SCRAs) frequently incorporate an indazole core. nih.gov Systematic studies on halogenated indazole SCRAs have demonstrated their activity at the cannabinoid 1 (CB1) receptor in vitro. nih.gov Furthermore, aryl pyrazole (B372694) compounds, which are structurally related to indazoles, have been characterized as antagonists for the CB1 receptor. The indazole moiety is also found in antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a target for migraine therapeutics. researchgate.net
Table 2: Receptor Activity of Structurally Related Indazole Derivatives
| Compound Class | Target Receptor(s) | Activity | Key Findings |
|---|---|---|---|
| Halogenated Indazole Carboxamides | Cannabinoid 1 (CB1) | Agonist | In vitro assays confirmed CB1 receptor activation, with potency influenced by substitutions on the indazole core and head moiety. nih.gov |
| Aryl Pyrazole Carboxamides | Cannabinoid 1 (CB1) | Antagonist / Inverse Agonist | Compounds compete for binding with known cannabinoid agonists and antagonists. |
Elucidation of Molecular Mechanisms of Action (MOA)
Understanding the molecular mechanisms through which indazole compounds exert their biological effects is crucial for their development as therapeutic agents. Studies on related analogs point towards mechanisms involving the modulation of key biochemical pathways and direct engagement with cellular targets.
The anti-proliferative effects of some indazole derivatives have been linked to their ability to interfere with the cell cycle and induce apoptosis. One study on a 1H-indazole-3-amine derivative, compound 6o, found that it could induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family members and modulating the p53/MDM2 pathway in a concentration-dependent manner. nih.gov Another related compound, 1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, was observed to inhibit cell growth by inducing a block in the G0–G1 phase of the cell cycle.
The biological activity of indazole derivatives is frequently evaluated using in vitro cellular assays. A series of 1H-indazole-3-amine derivatives were assessed for their inhibitory activity against a panel of human cancer cell lines, including those from lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and liver (Hep-G2). nih.gov These studies are vital for confirming that the activity observed in biochemical assays translates to a cellular context and for identifying compounds with selective toxicity towards cancer cells over normal cells. nih.gov For instance, compound 6o showed a promising inhibitory effect against the K562 cell line while demonstrating greater selectivity against a normal cell line (HEK-293). nih.gov
In Vitro Biological Profiling of this compound
The in vitro biological profile of a compound provides a summary of its potency and selectivity across various cell lines and targets. While a specific profile for this compound is not available, data from related indazole compounds illustrate the potential anti-proliferative activities of this chemical class. The inhibitory concentrations (IC50) of these derivatives have been determined against multiple cancer cell lines, providing valuable structure-activity relationship (SAR) insights. nih.gov
Table 3: In Vitro Anti-proliferative Activity of Related 1H-Indazole-3-amine Derivatives
| Cell Line | Cancer Type | Compound 6o IC50 (µM) | 5-Fluorouracil (5-Fu) IC50 (µM) |
|---|---|---|---|
| K562 | Chronic Myeloid Leukemia | 5.15 | 7.91 |
| A549 | Lung Cancer | 10.9 | 10.2 |
| PC-3 | Prostate Cancer | 12.1 | 8.35 |
| Hep-G2 | Hepatoma | 11.6 | 13.5 |
| HEK-293 | Normal Kidney Cell | 33.2 | >50 |
Data sourced from a study on 1H-indazole-3-amine derivatives, where 5-Fluorouracil was used as a positive control. nih.gov
Cell-Based Assays (e.g., anti-proliferative effects on cancer cell lines)
Indazole derivatives have been extensively evaluated for their anti-proliferative effects against various human cancer cell lines. These studies are crucial in the early stages of drug discovery to identify compounds with potential therapeutic efficacy.
One study on a series of 1H-indazole-3-amine derivatives demonstrated significant inhibitory activity against several cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. mdpi.comnih.gov For instance, compound 6o from this series showed a promising IC₅₀ value of 5.15 µM against the K562 cell line, alongside greater selectivity for cancer cells over normal human embryonic kidney cells (HEK-293), with an IC₅₀ of 33.2 µM. mdpi.comresearchgate.net Mechanistic studies revealed that this compound induced apoptosis and caused cell cycle arrest, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. mdpi.comresearchgate.net
In another study, a series of 6-substituted aminoindazole derivatives were synthesized and evaluated for their anti-proliferative activities. nih.gov Compound 36 , identified as N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 ± 0.3 μM. nih.gov Further investigation showed that this compound suppressed the expression of indoleamine 2,3-dioxygenase 1 (IDO1) and induced G2/M cell cycle arrest in HCT116 cells. nih.gov
Furthermore, a series of novel 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives were synthesized and assessed for their anticancer activities against HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) human cancer cell lines. researchgate.net Compounds 11c and 11d from this series displayed higher inhibitory activity against the HEP3BPN 11 liver cancer cell line when compared to the standard drug methotrexate. researchgate.net
The anti-proliferative activity of various indazole derivatives is summarized in the table below.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | mdpi.comresearchgate.net |
| 6o | A549 (Lung Cancer) | >40 | mdpi.com |
| 6o | PC-3 (Prostate Cancer) | >40 | mdpi.com |
| 6o | Hep-G2 (Hepatoma) | >40 | mdpi.com |
| 36 | HCT116 (Colorectal Cancer) | 0.4 ± 0.3 | nih.gov |
| 11c | HEP3BPN 11 (Liver Cancer) | More active than methotrexate | researchgate.net |
| 11d | HEP3BPN 11 (Liver Cancer) | More active than methotrexate | researchgate.net |
| 2f | 4T1 (Breast Cancer) | 0.23–1.15 | rsc.org |
These findings underscore the potential of the indazole scaffold, including N-cyclopentyl substituted derivatives, as a source of novel anti-cancer agents. The observed activities are highly dependent on the substitution pattern around the indazole core.
Cell-Free Biochemical Assays
For example, a series of 1H-indazole derivatives were evaluated as inhibitors of pan-Pim kinases, with compound 82a showing potent inhibition of Pim-1, Pim-2, and Pim-3 with IC₅₀ values of 0.4, 1.1, and 0.4 nM, respectively. nih.gov Another study identified 1H-indazole-based derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with compound 106 inhibiting FGFR1-3 in the micromolar range. nih.gov
The effective interaction of the 1H-indazole-3-amine structure with the hinge region of tyrosine kinases has been noted, suggesting a common mechanism of action for many compounds in this class. mdpi.comnih.gov Furthermore, some indazole derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression. nih.govnih.gov
These studies suggest that this compound could potentially exhibit inhibitory activity against various kinases or other enzymes, and future research should include its evaluation in a panel of cell-free biochemical assays to identify its specific molecular targets.
Comparative Biological Evaluation of this compound and its Structural Analogs
The biological activity of indazole derivatives is highly influenced by the nature and position of substituents on the indazole ring. Comparative studies of structural analogs are therefore essential for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective compounds.
In a study of 1H-indazole-3-amine derivatives, the introduction of different substituted aromatic groups at the C-5 position via Suzuki coupling was explored to enhance biological activity. mdpi.com This highlights the importance of the substituent at the 5-position, where the amino group is located in this compound.
A separate study on 6-substituted aminoindazoles demonstrated that the nature of the substituent at the 6-position significantly impacts anti-proliferative activity. nih.gov The SAR analysis of 3-substituted 1H-indazoles as IDO1 inhibitors revealed that the presence of the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position were crucial for strong inhibitory activity. nih.gov
The table below presents a comparison of the biological activities of several indazole analogs, illustrating the impact of different substitutions.
| Compound | Key Structural Features | Biological Activity | Reference |
| 6o | Piperazine group at C3, substituted phenyl at C5 | IC₅₀ = 5.15 µM (K562) | mdpi.comresearchgate.net |
| 36 | N-(4-fluorobenzyl) at C6, methyl groups at N1 and C3 | IC₅₀ = 0.4 µM (HCT116) | nih.gov |
| 11c/11d | Cyclopentyl at N1, bromo at C6, substituted amide at C4 | Potent anti-proliferative and anti-angiogenic activity | researchgate.net |
| 82a | Substituted pyrazine (B50134) at C3, difluorophenyl at C5 | Potent pan-Pim kinase inhibitor (nM range) | nih.gov |
| 106 | Substituted phenyl at C3 | FGFR1-3 inhibitor (µM range) | nih.gov |
| Entrectinib (127) | Substituted pyrazole at C5, other modifications | Potent ALK inhibitor (IC₅₀ = 12 nM) | nih.gov |
This comparative data underscores that the N-cyclopentyl group at the N1 position, as seen in compounds 11c and 11d , can be favorable for anticancer activity. The amino group at the 5-position in the target compound is also a site for potential modification to modulate activity, as suggested by the SAR of other 5-substituted indazoles like Entrectinib.
Proteomic and Metabolomic Approaches to this compound Action
Currently, there are no specific proteomic or metabolomic studies published for this compound. However, these powerful "omics" technologies are increasingly being applied to elucidate the mechanisms of action of novel drug candidates, including other indazole derivatives.
Proteomic approaches, such as mass spectrometry-based protein profiling, can be used to identify the protein targets of a compound and to understand its downstream effects on cellular signaling pathways. For instance, if this compound were found to have anti-proliferative effects, a proteomic study could reveal changes in the expression or phosphorylation status of proteins involved in cell cycle control or apoptosis, such as cyclins, cyclin-dependent kinases, or Bcl-2 family proteins.
Metabolomic studies, which analyze the global profile of small-molecule metabolites, can provide a functional readout of the cellular state following drug treatment. This could reveal, for example, if this compound affects key metabolic pathways that are often altered in cancer cells, such as glycolysis or glutaminolysis.
Given the demonstrated effects of related indazole compounds on pathways like p53/MDM2 and IDO1, future proteomic and metabolomic investigations of this compound would be highly valuable to comprehensively understand its mechanism of action and to identify potential biomarkers of response.
Structure Activity Relationship Sar and Lead Optimization Strategies for N Cyclopentyl 1h Indazol 5 Amine Derivatives
Systematic Exploration of Substituent Effects on the Indazole Core
The indazole core is a cornerstone of the pharmacological activity of N-Cyclopentyl-1H-indazol-5-amine and its derivatives, which are frequently investigated as kinase inhibitors. The substitution pattern on this bicyclic ring system is a critical determinant of both potency and selectivity.
Research into indazole-based kinase inhibitors has demonstrated that the nitrogen atoms of the pyrazole (B372694) ring are crucial for binding to the hinge region of many kinases. Docking studies on related indazole derivatives targeting FGFR1 revealed that the N-H of the indazole ring can form a hydrogen bond with the glutamate (B1630785) residue (Glu562) in the ATP-binding pocket, while the pyridinic nitrogen atom can interact with an alanine (B10760859) residue (Ala564). nih.gov Similarly, in studies of Rho-kinase inhibitors, the nitrogen and NH group of the indazole core were observed forming hydrogen bonds with a methionine residue (Met156). nih.gov
Substitutions at various positions on the indazole ring have been systematically explored to enhance biological activity:
C3-Position: Modifications at the C3 position have been shown to significantly influence potency. In the development of Tpl2 kinase inhibitors, optimization of substituents at this position was a key strategy that led to compounds with high potency in both biochemical and cell-based assays. nih.gov
C5-Position: The C5 position, where the N-cyclopentylamine is located in the parent compound, is a critical vector for exploring interactions with the solvent-exposed region of the target. However, moving the functional group to other positions has also yielded potent compounds. For instance, introducing groups like phenyl urea (B33335) or phenyl amide at the C5 or C6 position has resulted in compounds with equivalent or improved activity against Aurora kinases. researchgate.net
C6-Position: The C6 position has been identified as a key site for tuning selectivity. In the development of Checkpoint kinase 1 (Chek1) inhibitors, the introduction of amides and heteroaryl groups at the C6 position of a 3-(indol-2-yl)indazole scaffold provided selectivity over other kinases like Cdk7. ipinnovative.com
N1 vs. N2 Position: The position of substitution on the indazole nitrogen itself (N1 or N2) can be critical. In the pursuit of FGFR1 inhibitors, initial studies highlighted the importance of the indazole group having a substituent at the N2-position for desired activity. nih.gov
The following table summarizes key findings on how substituents on the indazole core affect activity.
| Position on Indazole Core | Substituent Type | Target/Context | Effect on Activity |
| C5/C6 | Phenyl urea, Phenyl amide | Aurora Kinase | Maintained or improved potency. researchgate.net |
| C6 | Amides, Heteroaryl groups | Chek1 Kinase | Enhanced selectivity over Cdk7. ipinnovative.com |
| C3 | Various modifications | Tpl2 Kinase | Optimized potency. nih.gov |
| C5 | Aromatic groups (via Suzuki coupling) | General Kinase Inhibition | Strategy to increase activity and explore target interactions. u-tokyo.ac.jp |
Impact of Cyclopentyl Ring Modifications on Biological Activity
The N-cyclopentyl group of this compound typically occupies a hydrophobic pocket in its biological targets. Modifications to this ring are a primary strategy for optimizing potency, selectivity, and physicochemical properties such as lipophilicity.
Initial lead optimization efforts often focus on varying the cyclopentyl group to improve potency and reduce high lipophilicity, which can be a liability. researchgate.net Structure-activity relationship studies have explored several modifications:
Ring Expansion: Expanding the cyclopentyl ring to a cyclohexyl ring has been shown to cause a small increase in potency in some contexts, such as in the development of DNA-dependent protein kinase (DNA-PKcs) inhibitors. researchgate.net
Ring Contraction/Acyclia: Replacing the cyclopentyl ring with smaller cyclic or acyclic hydrophobic groups is a common strategy. For example, in a series of imidazo[1,2-b]pyridazine (B131497) inhibitors, a cyclopropylmethyl group was successfully replaced by an isopropyl chain, demonstrating tolerance for different hydrophobic moieties in the binding pocket. whiterose.ac.uk
Aromatic Substitution: Replacing the cyclopentyl group with a phenyl ring has been attempted, but in the case of DNA-PKcs inhibitors, this led to a reduction in potency, even though it favorably decreased lipophilicity. researchgate.net This suggests that the specific three-dimensional shape of the cycloalkane is preferred by the target over a flat aromatic ring.
Bioisosteric Replacement: The concept of bioisosterism is often applied to the cycloalkyl moiety. For instance, replacing a methyl group with a cyclopropyl (B3062369) group has been identified as a successful strategy in developing potent inhibitors for other targets. researchgate.net This highlights the potential for exploring other small, constrained ring systems as cyclopentyl replacements.
The table below outlines the effects of modifying the cyclopentyl group in related inhibitor series.
| Original Group | Modified Group | Target/Context | Effect on Potency |
| Cyclopentyl | Cyclohexyl | DNA-PKcs | Small increase. researchgate.net |
| Cyclopentyl | Phenyl | DNA-PKcs | Reduced potency. researchgate.net |
| Cyclopropylmethyl | Isopropyl | IRE1α Kinase | Maintained binding mode, indicating tolerance. whiterose.ac.uk |
Role of the Amine Linker in Target Recognition
The secondary amine that connects the cyclopentyl group to the C5 position of the indazole core plays a pivotal, albeit often indirect, role in target recognition. While the indazole core typically provides the key hydrogen-bonding interactions with the kinase hinge region, the amine linker serves as a crucial tether, orienting the cyclopentyl group correctly within its designated hydrophobic pocket.
Design Principles for Enhancing Selectivity and Potency
The development of this compound derivatives into clinical candidates relies on several key design principles aimed at maximizing potency against the intended target while minimizing off-target effects.
Structure-Based Design: Utilizing X-ray crystallography and computational modeling is fundamental. Understanding the precise binding mode allows for the rational design of modifications. For example, observing that an indazole N-H forms a hydrogen bond with the kinase hinge allows chemists to protect this interaction while modifying other parts of the molecule to engage different pockets. nih.gov
Exploiting Unique Kinase Conformations: A powerful strategy for achieving high selectivity is to design inhibitors that bind to less common or inactive conformations of the target kinase. Highly selective inhibitors of IRE1α were developed that bind to an unusual "DFG-up" inactive conformation, a binding mode not observed with many other kinase inhibitors, thus contributing to their high selectivity. whiterose.ac.uk
Targeting Specific Subpockets: Potency and selectivity can be enhanced by designing substituents that fit into specific subpockets of the ATP-binding site. Introducing hydroxymethyl triazole moieties to an indazole scaffold, for instance, allowed for the displacement of highly conserved water molecules in the Chek1 kinase active site, leading to a significant optimization of enzyme potency. ipinnovative.com
Scaffold Hopping and Bioisosteric Replacements based on this compound
Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry for lead optimization, enabling the discovery of novel chemical matter with improved properties. researchgate.net
Bioisosteric replacement involves substituting one functional group or fragment with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or other pharmacokinetic parameters. ipinnovative.comdrughunter.com In the context of this compound derivatives, this can be applied to several parts of the molecule:
Cyclopentyl Group: As discussed in section 6.2, the cyclopentyl ring can be replaced by other hydrophobic groups like cyclohexyl or isopropyl to fine-tune interactions within the ribose pocket. researchgate.netwhiterose.ac.uk
Indazole Core: The indazole ring itself can be considered a bioisostere for other hinge-binding heterocycles like quinolines, pyrazoles, or imidazopyridazines.
Amine Linker: The C-N linker can be replaced by other groups, such as an amide or a reversed amide, to alter hydrogen bonding patterns and conformational flexibility.
Scaffold hopping is a more dramatic approach where the central molecular core (the indazole in this case) is replaced with a structurally different scaffold that maintains a similar 3D arrangement of the key pharmacophoric features. researchgate.net For example, a research program might seek to replace the indazole scaffold with a completely different heterocyclic system that still presents a hydrogen bond donor-acceptor pair to the kinase hinge and projects a hydrophobic group into the same pocket as the cyclopentyl ring. Strategies like molecular hybridization, which combines pharmacophoric elements from different known inhibitors, have been used to design new 1H-indazol-3-amine derivatives as potent FGFR inhibitors. researchgate.net This approach, a form of conceptual scaffold hopping, leverages the known utility of the indazole core in a new structural context.
Applications of N Cyclopentyl 1h Indazol 5 Amine As a Research Probe and Chemical Biology Tool
Development of N-Cyclopentyl-1H-indazol-5-amine as a Chemical Probe for Target Validation
There is no publicly available information on the development or use of this compound as a chemical probe for target validation.
Use in Affinity-Based Proteomic Studies
No published research describes the use of this compound in affinity-based proteomic studies to identify its protein targets.
This compound as a Starting Point for Fragment-Based Drug Discovery
There is no information in the scientific literature to suggest that this compound has been utilized as a fragment or starting point for fragment-based drug discovery campaigns.
Integration into High-Throughput Screening Libraries
Information regarding the inclusion of this compound in high-throughput screening libraries is not available in the public domain.
Radioligand Development from the this compound Scaffold
No studies have been published on the development of radiolabeled versions of this compound for use as radioligands in binding assays or imaging studies.
Q & A
Q. What are the recommended synthetic routes for N-Cyclopentyl-1H-indazol-5-amine, and what experimental parameters influence yield?
- Methodological Answer : A copper-catalyzed intramolecular N-arylation strategy is effective for indazole core formation, as demonstrated in analogous indazole syntheses . Key parameters include:
- Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.
- Solvent : DMF or DMSO at 100–120°C.
- Substituent compatibility : Electron-withdrawing groups on the aryl halide improve cyclization efficiency.
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
Q. How can the structure and purity of this compound be validated?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : Confirm the presence of the cyclopentyl group (δ 1.5–2.5 ppm for CH₂ protons) and indazole NH (δ ~10 ppm) .
- Mass Spectrometry (MS) : Compare the molecular ion peak ([M+H]⁺) with the theoretical molecular weight (e.g., 217.27 g/mol for C₁₂H₁₅N₃).
- X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement and WinGX for data processing .
Q. What biological targets are associated with indazole derivatives like this compound?
- Methodological Answer : Indazoles are known to inhibit kinases (e.g., p38 MAPK) and modulate inflammatory pathways. For example, pyrazole derivatives with cyclopentyl groups show IC₅₀ values of 10–53 nM in neutrophil migration and TNFα inhibition assays . Target validation should include:
- Enzyme assays : Use recombinant kinases and fluorescence-based substrates.
- Cellular models : Assess anti-inflammatory activity in LPS-stimulated macrophages.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?
- Methodological Answer : Design analogs with systematic substitutions:
- Cyclopentyl modification : Replace with cyclohexyl or cyclopropyl to assess steric effects .
- Indazole ring substitutions : Introduce halogens (Cl, F) at the 6-position to enhance lipophilicity and target binding .
Evaluate changes via: - Computational docking : Use AutoDock Vina to predict binding modes to p38 MAPK.
- In vitro potency : Compare IC₅₀ values in kinase inhibition assays.
Q. What strategies resolve contradictions in crystallographic vs. computational structural data for this compound?
- Methodological Answer : Discrepancies often arise from solvent interactions or dynamic motions. Mitigate by:
Q. How can metabolic stability of this compound be optimized for in vivo studies?
- Methodological Answer : Address metabolic hotspots:
- Cyclopentyl group : Introduce deuterium at α-positions to slow CYP450-mediated oxidation .
- Indazole NH : Replace with methyl to block glucuronidation.
Assess stability via: - Liver microsome assays : Compare t₁/₂ in human and mouse microsomes.
- LC-MS/MS metabolite profiling : Identify major Phase I/II metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
